2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
Description
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a benzimidazole core linked via an ethanone bridge to a piperazine ring substituted with a 6-phenylpyrimidin-4-yl group. Benzimidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and antioxidant activities .
Key structural attributes include:
- Benzimidazole core: A bicyclic aromatic system with two nitrogen atoms, enabling hydrogen bonding and π-π interactions critical for biological activity.
- Ethanone linker: Provides conformational flexibility and stabilizes the molecule’s spatial orientation.
- Piperazine-pyrimidine substituent: Enhances solubility and introduces steric and electronic effects that modulate target specificity.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(15-29-17-26-19-8-4-5-9-21(19)29)28-12-10-27(11-13-28)22-14-20(24-16-25-22)18-6-2-1-3-7-18/h1-9,14,16-17H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTROQZNKJXVYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone involves a multistep process starting with the formation of the benzimidazole core. This is achieved through the cyclization of o-phenylenediamine with carboxylic acid or its derivatives under acidic conditions. The subsequent steps involve the attachment of the piperazine ring and the phenylpyrimidine moiety, which are introduced through nucleophilic substitution and coupling reactions, respectively. Typical reaction conditions include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and efficiency. Industrial methods also focus on reducing the use of hazardous solvents and reagents to comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Reactions are typically carried out under controlled conditions, with temperature and pH being critical parameters. Major Products: The oxidation reactions yield oxygenated derivatives, while reduction reactions produce deoxygenated compounds. Substitution reactions lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure provides a versatile framework for developing novel compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving benzimidazole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is primarily based on its ability to interact with biological macromolecules. The compound targets enzymes and receptors by binding to their active sites, thereby inhibiting their normal function. This interaction disrupts key pathways involved in cell growth and proliferation, explaining its potential anticancer effects. Additionally, the compound may interfere with microbial enzymes, leading to its antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: Derivatives like BD-1 (75.35% yield) and BD-4 (72.69% yield) highlight efficient synthetic routes for benzimidazole-ethanone analogs . The target compound’s synthesis may face challenges due to steric hindrance from the bulky pyrimidine group.
- Thermal Stability : Higher melting points (e.g., 169–172°C in ) correlate with rigid substituents like trifluoromethylphenyl, whereas flexible alkyl chains (e.g., butylthio in ) reduce crystallinity .
Key Observations :
- Antimicrobial Activity : Nitrophenyl-substituted benzimidazoles (e.g., BD-4, BD-5) exhibit enhanced antimicrobial potency due to electron-withdrawing groups improving membrane penetration .
- Cytotoxicity : Aryl-substituted analogs () demonstrate moderate anticancer activity, suggesting the target compound’s pyrimidine group may enhance kinase inhibition .
- Antioxidant Potential: Ethane-linked oxadiazole derivatives () show radical scavenging, implying the target compound’s ethanone bridge could support similar activity .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : C=O stretches (1632–1726 cm⁻¹) are consistent across analogs, while NH stretches (3229–3450 cm⁻¹) vary with substitution .
- NMR Profiles : Benzimidazole NH protons appear as singlets at δ 12.47–12.56 ppm (1H NMR), while piperazine protons resonate as multiplet clusters (δ 2.5–3.5 ppm) .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a novel synthetic derivative with potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cells, and other relevant biological effects.
Chemical Structure and Properties
The compound features a benzo[d]imidazole moiety linked to a piperazine ring substituted with a phenylpyrimidine group. The structural formula can be represented as follows:
This structure is significant as it may influence the compound's interaction with biological targets.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Methods often include the coupling of benzimidazole derivatives with piperazine and pyrimidine components under specific conditions to achieve the desired product purity and yield.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[d]imidazole, including the target compound, exhibit promising anticancer activity:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown significant cytotoxic effects on various human cancer cell lines, particularly HepG2 (liver cancer) and A549 (lung cancer) cells.
- The IC50 values for selected derivatives were reported as follows:
-
Mechanism of Action :
- The anticancer activity is believed to be mediated through apoptosis induction, as evidenced by fluorescence microscopy studies showing morphological changes consistent with apoptotic cell death.
- Additionally, computational studies have suggested strong binding interactions with key receptors involved in cell proliferation and survival pathways, such as vascular endothelial growth factor receptor 2 (VEGFR2) .
Other Biological Activities
Beyond anticancer effects, compounds featuring benzo[d]imidazole and piperazine motifs have been explored for various biological activities:
- Antiviral and Antifungal Activities : Some derivatives have shown effectiveness against viral and fungal pathogens, although specific data on the target compound remains limited.
- DNA Interaction : Studies indicate that similar compounds can bind to DNA minor grooves, affecting transcriptional processes and potentially leading to cytotoxic effects in rapidly dividing cells .
Case Studies
Several case studies have highlighted the therapeutic potential of benzo[d]imidazole derivatives:
- A study involving a series of synthesized compounds reported that certain derivatives exhibited significant growth inhibition across a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds with lower GI50 values (0.16 to 3.6 μM) were identified as particularly potent candidates for further development .
Summary Table of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value | Notes |
|---|---|---|---|
| Cytotoxicity | HepG2 | 4.8 µM | Induces apoptosis |
| Cytotoxicity | A549 | 56.9 µM | Lower sensitivity compared to HepG2 |
| Binding Affinity | VEGFR2 | ΔG = -10.28 kcal/mol | Strong interaction indicative of efficacy |
| DNA Binding | Minor groove binding | Not specified | Modulates transcriptional activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
